![molecular formula C11H20BrN B13947620 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane: is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a spiro[44]nonane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane typically involves the reaction of a suitable azaspiro compound with a bromomethylating agent. One common method is the bromomethylation of 2-ethyl-2-azaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents with spirocyclic frameworks.
Material Science: Utilized in the design of novel materials with unique structural properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mécanisme D'action
The mechanism of action of 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane involves its ability to undergo nucleophilic substitution reactions, where the bromomethyl group acts as a leaving group. This allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The spirocyclic structure provides rigidity and stability, which can influence its interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Bromomethyl)-2-azaspiro[4.4]nonane
- 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
- 1,6-Dioxaspiro[4.4]nonane
Comparison
Compared to other similar compounds, 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane is unique due to the presence of the ethyl group and the azaspiro framework. This structural variation can lead to different reactivity and potential applications. For example, the presence of nitrogen in the azaspiro ring can enhance its nucleophilicity and ability to participate in various chemical reactions.
Propriétés
Formule moléculaire |
C11H20BrN |
|---|---|
Poids moléculaire |
246.19 g/mol |
Nom IUPAC |
8-(bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20BrN/c1-2-13-6-5-11(9-13)4-3-10(7-11)8-12/h10H,2-9H2,1H3 |
Clé InChI |
MOJPNBUHZPQHJY-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(C1)CCC(C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


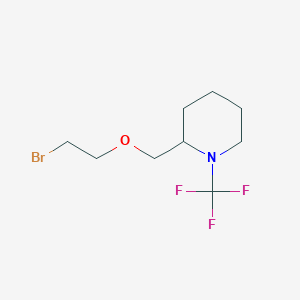
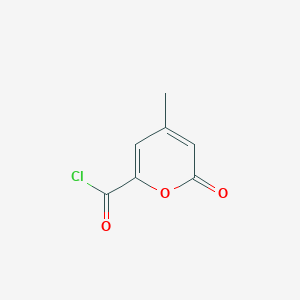
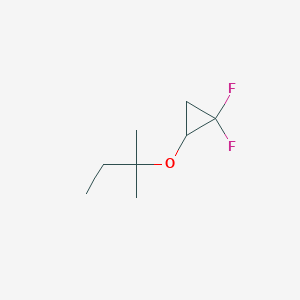
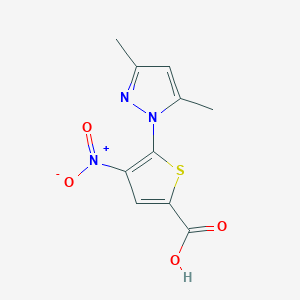
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)

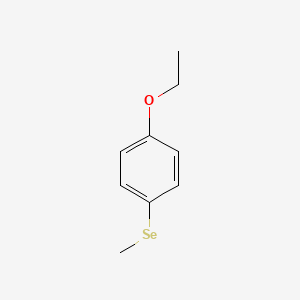
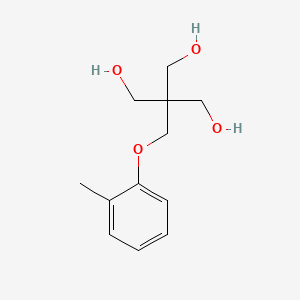

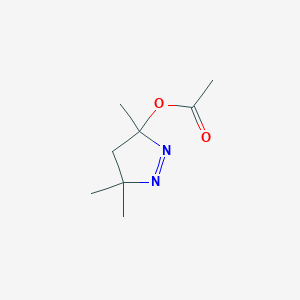
![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
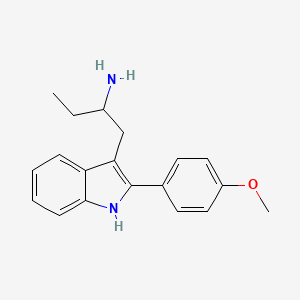
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
